1-(2-(Carboxy(hydroxy)methyl)phenyl)-1-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Carboxy(hydroxy)methyl)phenyl)-1-chloropropan-2-one is an organic compound with a complex structure that includes a carboxylic acid, a hydroxyl group, and a chlorinated ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Carboxy(hydroxy)methyl)phenyl)-1-chloropropan-2-one typically involves multiple steps. One common method starts with the chlorination of a suitable precursor, followed by the introduction of the carboxylic acid and hydroxyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Carboxy(hydroxy)methyl)phenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chlorinated ketone can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a carboxylic acid, while reduction of the chlorinated ketone can produce an alcohol.
Scientific Research Applications
1-(2-(Carboxy(hydroxy)methyl)phenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of polymers, coatings, and other materials that require specific chemical functionalities.
Mechanism of Action
The mechanism by which 1-(2-(Carboxy(hydroxy)methyl)phenyl)-1-chloropropan-2-one exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may act as an inhibitor or activator of specific enzymes, altering metabolic pathways. The presence of multiple functional groups allows it to participate in various types of chemical reactions, making it a versatile compound in both research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Carboxy(hydroxy)methyl)phenyl)-1-chloropropan-2-one: shares similarities with other chlorinated ketones and carboxylic acids, such as:
Uniqueness
The unique combination of functional groups in this compound gives it distinct reactivity and properties compared to similar compounds. This makes it particularly valuable in applications requiring specific chemical transformations or interactions.
Properties
Molecular Formula |
C11H11ClO4 |
---|---|
Molecular Weight |
242.65 g/mol |
IUPAC Name |
2-[2-(1-chloro-2-oxopropyl)phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H11ClO4/c1-6(13)9(12)7-4-2-3-5-8(7)10(14)11(15)16/h2-5,9-10,14H,1H3,(H,15,16) |
InChI Key |
NVMGFHLJEOBOPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1C(C(=O)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.